molecular formula C28H25ClN2O3S B389067 2-[2-(3-CHLOROPHENOXY)PROPANAMIDO]-N-(NAPHTHALEN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

2-[2-(3-CHLOROPHENOXY)PROPANAMIDO]-N-(NAPHTHALEN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

Cat. No.: B389067
M. Wt: 505g/mol
InChI Key: QWWGUAALGOHBRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(3-CHLOROPHENOXY)PROPANAMIDO]-N-(NAPHTHALEN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 2-[2-(3-CHLOROPHENOXY)PROPANAMIDO]-N-(NAPHTHALEN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves multiple steps. One common method includes the following steps:

    Formation of the 3-chlorophenoxypropionamide: This can be achieved by reacting 3-chlorophenol with propionyl chloride in the presence of a base to form the corresponding propionamide.

    Amidation: The propionamide is then reacted with naphthylamine to form the naphthylamide derivative.

    Cyclization: The naphthylamide derivative undergoes cyclization with a suitable reagent to form the tetrahydrobenzothiophene ring.

    Final Amidation: The final step involves the amidation of the tetrahydrobenzothiophene derivative with the previously formed 3-chlorophenoxypropionamide to yield the target compound.

Chemical Reactions Analysis

2-[2-(3-CHLOROPHENOXY)PROPANAMIDO]-N-(NAPHTHALEN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenoxy group, using nucleophiles such as amines or thiols.

    Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Scientific Research Applications

2-[2-(3-CHLOROPHENOXY)PROPANAMIDO]-N-(NAPHTHALEN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[2-(3-CHLOROPHENOXY)PROPANAMIDO]-N-(NAPHTHALEN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-[2-(3-CHLOROPHENOXY)PROPANAMIDO]-N-(NAPHTHALEN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

    2-(3-CHLOROPHENOXY)PROPIONAMIDE: This compound shares the chlorophenoxy group but lacks the naphthyl and tetrahydrobenzothiophene moieties.

    NAPHTHALENE-1-YL DERIVATIVES: These compounds contain the naphthyl group but differ in other structural aspects.

    TETRAHYDROBENZOTHIOPHENE DERIVATIVES: These compounds contain the tetrahydrobenzothiophene ring but differ in the substituents attached to it.

Properties

Molecular Formula

C28H25ClN2O3S

Molecular Weight

505g/mol

IUPAC Name

2-[2-(3-chlorophenoxy)propanoylamino]-N-naphthalen-1-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C28H25ClN2O3S/c1-17(34-20-11-7-10-19(29)16-20)26(32)31-28-25(22-13-4-5-15-24(22)35-28)27(33)30-23-14-6-9-18-8-2-3-12-21(18)23/h2-3,6-12,14,16-17H,4-5,13,15H2,1H3,(H,30,33)(H,31,32)

InChI Key

QWWGUAALGOHBRQ-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)NC3=CC=CC4=CC=CC=C43)OC5=CC(=CC=C5)Cl

Canonical SMILES

CC(C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)NC3=CC=CC4=CC=CC=C43)OC5=CC(=CC=C5)Cl

Origin of Product

United States

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